Product packaging for Anthracene-1,10-dione(Cat. No.:CAS No. 61391-84-2)

Anthracene-1,10-dione

Cat. No.: B14586785
CAS No.: 61391-84-2
M. Wt: 208.21 g/mol
InChI Key: KRLBTHCAZSDQCI-UHFFFAOYSA-N
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Description

Anthracene-1,10-dione is an anthraquinone isomer that serves as a valuable chemical scaffold in cutting-edge scientific research. Researchers are particularly interested in anthraquinone derivatives for their diverse biological activities and photophysical properties . A significant area of investigation involves their role as potential anticancer agents. Studies on similar compounds show that derivatives can interact with DNA through intercalation and inhibit the enzyme topoisomerase II, leading to DNA breaks and apoptosis in cancer cells . Beyond biomedical applications, this compound and its derivatives are key subjects in material science due to their extended conjugated π-system. This makes them promising candidates for developing next-generation organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . The synthesis of specialized anthracene derivatives, including methods like Friedel–Crafts cyclization and metal-catalyzed reactions, remains an active field of study, underscoring the compound's utility as a building block for more complex functional molecules . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O2 B14586785 Anthracene-1,10-dione CAS No. 61391-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61391-84-2

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-1,10-dione

InChI

InChI=1S/C14H8O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16/h1-8H

InChI Key

KRLBTHCAZSDQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)C=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for Anthracene 1,10 Dione and Its Derivatives

Historical Context and Traditional Approaches in Anthracene-1,10-dione Synthesis

The foundational methods for the construction of the anthracene (B1667546) skeleton have traditionally relied on classical organic reactions such as Friedel-Crafts acylations and Diels-Alder cycloadditions. frontiersin.org While specific examples leading directly to this compound are scarce in early literature, these methods provided the fundamental building blocks and strategies for accessing polysubstituted anthracenes, which could then potentially be elaborated into the desired 1,10-dione.

One of the earliest and most versatile methods for synthesizing anthracene derivatives is the Friedel-Crafts reaction . nih.gov This typically involves the acylation of a benzene (B151609) or naphthalene (B1677914) derivative with a suitable acylating agent, such as a phthalic anhydride (B1165640) or a substituted benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net For the synthesis of a precursor to this compound, a plausible historical approach would involve the Friedel-Crafts acylation of a substituted naphthalene with a molecule that would introduce the third ring and the necessary carbonyl functionality at the 1-position. Subsequent intramolecular cyclization and oxidation would then, in principle, yield the target dione (B5365651). However, controlling the regioselectivity of such reactions to favor the 1,10-substitution pattern over the more common 9,10-isomer has been a significant hurdle.

The Diels-Alder reaction , a powerful tool for the formation of six-membered rings, has also been a cornerstone in anthracene synthesis. mnstate.edumnstate.edu This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of anthracene synthesis, a substituted naphthalene could act as the diene, reacting with a dienophile to construct the third ring. researchgate.net The challenge in applying this method to the synthesis of this compound lies in the design of a suitable dienophile that would lead to the desired oxygenation pattern upon cycloaddition and subsequent aromatization.

Another classical method is the Elbs reaction , which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones. wikipedia.org This intramolecular condensation reaction, typically carried out at high temperatures, could theoretically be adapted to produce this compound precursors, provided the starting diarylketone possesses the correct substitution pattern.

These traditional methods, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when targeting less common isomers like this compound. frontiersin.org

Contemporary Synthetic Strategies for this compound Frameworks

Modern organic synthesis has seen a paradigm shift towards the use of transition metal catalysis, offering milder reaction conditions, higher selectivity, and greater functional group tolerance. frontiersin.org These advanced strategies have opened new avenues for the construction of complex aromatic systems, including the this compound scaffold.

A variety of transition metals, including palladium, gold, rhodium, and cobalt, have been employed to catalyze the formation of the anthracene core. nih.govbeilstein-journals.org These reactions often involve cross-coupling, cyclization, and annulation strategies that provide access to a wide range of substituted anthracene derivatives.

Palladium catalysis has been instrumental in the synthesis of complex aromatic compounds through cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov While direct palladium-catalyzed synthesis of the this compound core is not extensively documented, these methods are highly valuable for the functionalization of pre-existing anthracene scaffolds. For instance, a pre-formed this compound derivative bearing halide substituents could undergo palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups.

A hypothetical approach to the this compound framework using palladium catalysis could involve an intramolecular Heck reaction of a suitably substituted naphthalene derivative. espublisher.com This would entail the palladium-catalyzed cyclization of a vinyl or aryl halide onto an adjacent aromatic ring to form the third ring of the anthracene system. Subsequent oxidation would then yield the desired dione.

Palladium-Catalyzed Reaction Type General Reactants Potential Application to this compound Synthesis Key Advantages
Suzuki-Miyaura CouplingAryl/vinyl halide, Aryl/vinyl boronic acidFunctionalization of a pre-formed halo-anthracene-1,10-dioneHigh functional group tolerance, mild reaction conditions
Heck ReactionAryl/vinyl halide, AlkeneIntramolecular cyclization to form the anthracene coreGood for C-C bond formation
Sonogashira CouplingAryl/vinyl halide, Terminal alkyneIntroduction of alkynyl groups for further elaborationDirect introduction of triple bonds

Gold catalysis has emerged as a powerful tool for the cyclization of enynes and other unsaturated systems. nih.gov Gold catalysts, being highly carbophilic, can activate alkynes towards nucleophilic attack, facilitating intramolecular cyclizations to form aromatic rings. researchgate.net A potential strategy for the synthesis of an this compound precursor could involve the gold-catalyzed intramolecular cyclization of a substituted naphthalene bearing an enyne moiety at an appropriate position to favor the formation of the 1,10-annulated ring system.

Gold-Catalyzed Reaction Starting Material Potential Intermediate for this compound Key Features
Intramolecular HydroarylationAryl-alkyneSubstituted anthracene precursorAtom-economical, mild conditions
Enyne CyclizationNaphthyl-enyneDihydroanthracene derivativeFormation of carbocycles

Besides palladium and gold, other transition metals have shown utility in the synthesis of anthracene derivatives. Rhodium-catalyzed [2+2+2] cycloadditions of diynes with alkynes or nitriles offer a convergent approach to the anthracene core. beilstein-journals.orgnih.gov Similarly, cobalt-catalyzed cyclotrimerization reactions can be employed to construct the anthracene framework from simple alkyne precursors. beilstein-journals.org Adapting these methods to achieve the specific substitution pattern of this compound would require careful design of the starting materials.

Indium-catalyzed reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes or ketones represents another modern approach to anthracene synthesis. nih.gov

Catalyst Reaction Type Reactants Potential for this compound Synthesis
Rhodium[2+2+2] CycloadditionDiynes, Alkynes/NitrilesConvergent synthesis of the anthracene core
CobaltCyclotrimerizationAlkynesAssembly of the tricyclic system
IndiumCycloaromatization2-Benzylic aromatic aldehydes/ketonesIntramolecular ring closure

The success of transition metal-catalyzed reactions is often critically dependent on the nature of the ligands coordinated to the metal center. Ligands can influence the catalyst's stability, activity, and selectivity. In the context of synthesizing a specific isomer like this compound, ligand design would be crucial for directing the regioselectivity of the key bond-forming steps.

For palladium-catalyzed cross-coupling and cyclization reactions, phosphine-based ligands and N-heterocyclic carbenes (NHCs) are commonly employed. researchgate.net The steric and electronic properties of these ligands can be fine-tuned to control the outcome of the reaction. For instance, bulky electron-rich ligands can promote reductive elimination and influence the regioselectivity of migratory insertion steps.

In gold catalysis, the choice of ligand can affect the electrophilicity of the gold center and its ability to activate alkynes. While many gold-catalyzed reactions proceed without a ligand, the use of phosphine (B1218219) or NHC ligands can enhance catalyst stability and modulate its reactivity.

Although specific ligand optimization for the synthesis of this compound is not well-documented, the principles of ligand design from related catalytic systems provide a strong foundation for developing selective methodologies for this target molecule.

Functionalization Reactions of this compound

The strategic modification of the this compound framework is crucial for fine-tuning its chemical and physical characteristics. A range of functionalization reactions have been developed to introduce diverse substituents onto the aromatic core, thereby modulating its properties for specific applications.

Multi-Step Functionalization Sequences for this compound Derivatives

The synthesis of complex this compound derivatives often necessitates multi-step reaction sequences. A common strategy involves the initial modification of a precursor, such as 1,4-dihydroxyanthracene-9,10-dione, followed by conversion to the target dione. For instance, a two-step sequence has been successfully employed to produce aminoanthraquinone derivatives. This process begins with the reduction of 1,4-dihydroxyanthraquinone, followed by methylation or acylation, and subsequent amination to yield the desired functionalized products.

Another versatile multi-step approach involves the initial halogenation of the anthracene core, which then serves as a handle for subsequent cross-coupling reactions or nucleophilic substitutions. This allows for the sequential and controlled introduction of various functional groups, leading to a diverse library of derivatives.

Nucleophilic Substitution Reactions on the this compound Core

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic attack, providing a direct route for the introduction of heteroatomic substituents. Nucleophilic substitution reactions are a cornerstone of this compound functionalization.

Amination reactions, in particular, have been extensively studied. The treatment of this compound and its precursors with various amines, often in the presence of a catalyst, leads to the formation of aminoanthraquinone derivatives. For example, the reaction of 1,4-dihydroxyanthraquinone with butylamine (B146782) in the presence of iodobenzene (B50100) diacetate affords 2-(butylamino)-1,4-dihydroxyanthraquinone in high yield. This intermediate can then be converted to the corresponding anthracene-1,4-dione derivative.

Similarly, thioether linkages can be introduced via nucleophilic substitution with thiols. The reaction of chloro-substituted anthraquinones with thiophenols in the presence of a base provides a straightforward method for the synthesis of thio-anthraquinone derivatives. For example, 1-chloroanthraquinone (B52148) reacts with 4-hydroxythiophenol to produce 1-(4-hydroxyphenylthio)anthracene-9,10-dione.

Starting Material Nucleophile Product Reference
1,4-Dihydroxyanthraquinone Butylamine 2-(Butylamino)-1,4-dihydroxyanthraquinone N/A
1-Chloroanthraquinone 4-Hydroxythiophenol 1-(4-Hydroxyphenylthio)anthracene-9,10-dione N/A
Electrophilic Substitution Reactions of this compound

While less common than nucleophilic substitution due to the electron-withdrawing nature of the carbonyl groups, electrophilic substitution reactions can be employed to functionalize the this compound core, particularly on the outer benzene rings. The regioselectivity of these reactions is influenced by the existing substituents and the reaction conditions.

In the broader context of anthracene chemistry, electrophilic attack preferentially occurs at the 9- and 10-positions due to the higher electron density and the ability to form a more stable carbocation intermediate that preserves the aromaticity of two of the three rings. However, in this compound, these positions are occupied by carbonyl groups. Therefore, electrophilic substitution is directed to the other available positions on the aromatic scaffold. The presence of electron-donating groups on the outer rings can facilitate electrophilic attack at those positions.

Introduction of Specific Substituents onto this compound (e.g., amino, bromo, thio, pyrrol-1-yl, prenyl groups)

The introduction of specific functional groups onto the this compound skeleton is key to developing derivatives with desired properties.

Amino Groups: As previously discussed, amino groups are readily introduced through nucleophilic substitution reactions using a variety of primary and secondary amines.

Bromo Groups: Bromination of the anthracene core can be achieved using various brominating agents. For instance, the reaction of anthracene with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) can introduce bromine atoms onto the aromatic ring. These bromo-derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Thio Groups: Thioether functionalities can be installed via nucleophilic substitution of a leaving group (e.g., a halogen) with a thiol. This reaction is typically carried out in the presence of a base.

Pyrrol-1-yl Groups: The synthesis of 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione has been achieved through a wet chemical precipitation route. This involves the reaction of 2-aminoanthracene-9,10-dione with 2,5-dimethoxytetrahydrofuran.

Prenyl Groups: The introduction of prenyl groups onto the this compound core is a less commonly reported functionalization. In general, prenylation of aromatic compounds can be achieved through Friedel-Crafts alkylation using prenyl halides or alcohols in the presence of a Lewis acid catalyst. Alternatively, C-prenylation of phenols can be achieved under various conditions. The specific application of these methods to this compound requires further investigation.

Substituent Reagent/Method Reference
Amino Amines (e.g., butylamine) N/A
Bromo N-Bromosuccinimide (NBS) N/A
Thio Thiols (e.g., 4-hydroxythiophenol) N/A
Pyrrol-1-yl 2,5-Dimethoxytetrahydrofuran N/A
Prenyl Prenyl halides/alcohols (Friedel-Crafts) N/A

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone (B42736) derivatives to minimize environmental impact and enhance sustainability. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and the development of one-pot syntheses.

Microwave irradiation has emerged as a powerful tool in the synthesis of anthraquinone derivatives. rasayanjournal.co.in This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, which eliminates the use of hazardous organic solvents and simplifies product purification. rasayanjournal.co.in For example, the condensation of phthalic anhydride with catechol to form alizarin, an anthraquinone derivative, can be efficiently carried out in a microwave oven without any solvent.

Solvent-free synthesis, also known as dry media synthesis, is another important green chemistry approach. rasayanjournal.co.in By eliminating the solvent, this method reduces waste, lowers costs, and can sometimes lead to different reactivity and selectivity. rasayanjournal.co.in

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, also align with green chemistry principles by reducing waste and improving efficiency. The development of such processes for the synthesis of complex this compound derivatives is an active area of research.

Reactivity and Mechanistic Investigations of Anthracene 1,10 Dione Systems

Influence of Molecular Architecture on Anthracene-1,10-dione Reactivity

The specific arrangement of atoms and electrons in the this compound framework is the primary determinant of its chemical properties. The positioning of the two keto groups breaks the molecule's symmetry and introduces functionalities that are the main centers of reactivity, while the underlying aromatic scaffold provides the π-system that modulates this reactivity.

The reactivity of this compound is fundamentally controlled by its quinonoid character, which is imposed on one of the terminal benzene (B151609) rings. This arrangement is thermodynamically less stable than that of its 9,10-anthraquinone isomer. In the oxidation of anthracene (B1667546) to a dione (B5365651), reaction at the 9 and 10 positions allows the two outer benzene rings to remain intact, preserving a significant resonance energy (approximately 72 kcal/mol). quora.com Conversely, the formation of the 1,10-dione structure disrupts the aromaticity of a terminal ring, leaving only a naphthalene (B1677914) system, which has a lower resonance energy (61 kcal/mol). quora.com This inherent energetic difference explains the prevalence of 9,10-anthraquinone in chemical reactions and the relative obscurity of the 1,10-isomer.

The conjugated π-system in this compound, in concert with the electron-withdrawing carbonyl groups, renders the molecule susceptible to nucleophilic attack. Quantum-chemical studies and experimental results show that the primary stage of the reaction between 9-aryloxy-1,10-anthraquinones and methanol (B129727) involves a nucleophilic 1,4-addition. nsc.ru This mechanism gives rise to an adduct corresponding to 1-hydroxy-9-methoxy-9-aryloxy-10-anthrone, highlighting how the conjugated system facilitates the addition of nucleophiles across the dione framework. nsc.ru

The asymmetric nature of this compound has significant stereochemical and electronic consequences. The electronic distribution is polarized towards the oxygen atoms of the carbonyl groups, creating electrophilic carbon centers at positions 1 and 10. The reactivity is further modulated by substituents on the anthracene core.

Studies on 9-aryloxy-1,10-anthraquinones reacting with primary aliphatic and aromatic amines demonstrate the formation of 9-alkyl(aryl)amino-1,10-anthraquinones. nsc.ru These products exist in a tautomeric equilibrium with 1-hydroxy-9,10-anthraquinone-9-alkyl(aryl)imines. The position of this equilibrium is sensitive to electronic effects, influenced by the nature of the amine, the solvent, and substituents on the anthraquinone (B42736) nucleus. nsc.ru This sensitivity underscores the delicate electronic balance within the molecule and how it can be tuned by external factors.

Tautomer SystemInfluencing FactorsObservation
9-Alkyl(aryl)amino-1,10-anthraquinone ⇌ 1-Hydroxy-9,10-anthraquinone-9-alkyl(aryl)imineNature of the amine, solvent polarity, substituents on the anthraquinone coreThe tautomeric equilibrium is shifted based on the electronic properties of these factors, as confirmed by quantum chemical calculations of isomerization enthalpy. nsc.ru

Advanced Reaction Mechanisms Involving this compound

While less explored than its 9,10-isomer, the unique structure of this compound allows for distinct mechanistic pathways in various organic transformations.

While specific examples of cross-coupling reactions involving this compound are not widely reported, the principles can be inferred from the extensive work on other anthraquinone isomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, are powerful methods for functionalizing the anthraquinone core. researchgate.netnih.gov These reactions typically require a halide or triflate leaving group on the aromatic ring.

For a hypothetical cross-coupling on an this compound derivative (e.g., a bromo-substituted version), the reaction's regioselectivity would be dictated by the asymmetric electronic nature of the core. The electron-withdrawing effect of the 1,10-dione system would influence the oxidative addition step at the Pd(0) catalyst, potentially favoring reaction at positions electronically activated by the quinone moiety. For instance, Sonogashira cross-coupling has been successfully used to prepare 1-ethynylaryl-9,10-anthraquinones from 1-iodo-9,10-anthraquinone, demonstrating that C-C bond formation at the peri-position is feasible. nih.gov A similar transformation on a halo-substituted 1,10-dione would likely proceed, with the reaction rate and yield depending on the specific position of the leaving group.

The reaction of 1,10-anthraquinone derivatives with multifunctional reagents can lead to complex cascade transformations and cyclizations. The reaction of 9-aryloxy-1,10-anthraquinones with primary amines proceeds via an addition-elimination mechanism to yield substituted products. nsc.ru This process involves the initial nucleophilic attack of the amine, followed by the elimination of the aryloxy group, which constitutes a substitution pathway.

More complex cyclizations can be envisioned. For example, reactions of substituted 1-ethynyl-9,10-anthraquinones with amidines lead to a cascade reaction that forms new heterocyclic rings fused to the anthracene core, creating 7H-dibenzo[de,h]quinolin-7-ones. nih.gov This type of transformation, if applied to a 1,10-dione system with appropriate functionalization, could provide pathways to novel polycyclic aromatic and heteroaromatic structures. The mechanism involves nucleophilic attack, intramolecular cyclization, and subsequent rearrangement/aromatization steps.

The redox chemistry of quinones is central to their function. The reduction of this compound would involve the two-electron, two-proton conversion of the dione to the corresponding anthracene-1,10-diol (a hydroquinone). This process is typically reversible. The redox potential of this transformation would be different from that of 9,10-anthraquinone due to the different electronic environment and stability of the 1,10-hydroquinone.

The oxidation of anthracene itself provides insight into the formation of diones. The oxidation of anthracene with agents like chromium(VI) or via photochemically generated hydroxyl radicals leads preferentially to 9,10-anthraquinone. wikipedia.orgmdpi.com A proposed mechanism for oxidation by hydroxyl radicals involves initial attack to form 9-hydroxyanthracene, which tautomerizes to 9(10H)-anthracenone, followed by further oxidation to 9,10-dihydroxyanthracene and finally to 9,10-anthraquinone. mdpi.com The formation of this compound would require a different, and likely more energetically demanding, oxidation pathway targeting a terminal ring.

The reaction of 9,10-anthraquinone as a redox catalyst in papermaking involves its reduction to 9,10-dihydroxyanthracene, which then reacts with lignin, while the anthraquinone is regenerated. wikipedia.org This reversible redox cycle is a hallmark of quinone chemistry that would also be characteristic of this compound, albeit with modified redox properties.

Photochemical Reaction Mechanisms of this compound and its Derivatives

The photochemistry of this compound and its derivatives is governed by the absorption of light, leading to the formation of excited states with distinct reactivity. While specific quantum yield data for the parent this compound is not extensively documented, studies on its derivatives provide insight into the plausible photochemical pathways. The photochemical reactions of these systems often involve the triplet excited state, which can participate in various reactions such as hydrogen abstraction, cycloadditions, and electron transfer processes.

One of the characteristic photochemical reactions of anthraquinone derivatives is intramolecular hydrogen abstraction. For instance, in derivatives bearing substituents with abstractable hydrogen atoms, the photoexcited carbonyl group can abstract a hydrogen atom, leading to the formation of a biradical intermediate. This intermediate can then undergo further reactions, such as cyclization or disproportionation, to yield the final photoproducts. The efficiency of this process is dependent on the nature and position of the substituent.

Photo-oxidations and photoreductions are also significant reaction pathways for 1,10-anthraquinone derivatives. In the presence of a suitable reducing agent and upon irradiation, the dione can be reduced to the corresponding hydroquinone. Conversely, in the presence of an oxidizing agent, photo-oxidation can occur. The specific mechanism and products of these redox reactions are influenced by the solvent, the presence of oxygen, and the nature of the substituents on the anthraquinone core.

Table 1: Summary of Postulated Photochemical Reactions of this compound Derivatives

Reaction TypeReactant/SubstituentIntermediate(s)Product(s)Notes
Intramolecular H-AbstractionAlkoxy or amino side chains with γ-hydrogensBiradicalCyclized productsEfficiency depends on the chain length and flexibility.
PhotoreductionPresence of a hydrogen donor (e.g., alcohol)Semiquinone radicalAnthrahydroquinoneOften proceeds via the triplet excited state.
Photo-oxidationPresence of an electron acceptor/oxygenRadical cationOxidized derivativesCan lead to degradation of the chromophore.
[4+2] CycloadditionDienophileExciplexCycloadductLess common than for anthracene, due to the deactivating effect of the carbonyl groups.

Note: Specific quantum yields and detailed mechanistic data for the parent this compound are limited in the available literature. The information presented is based on studies of its derivatives and related anthraquinone systems.

Nucleophilic and Electrophilic Reaction Pathways of this compound

The electron-deficient nature of the this compound ring system, a consequence of the two electron-withdrawing carbonyl groups, renders it susceptible to nucleophilic attack. In contrast, electrophilic substitution reactions are generally disfavored compared to the parent anthracene molecule.

Nucleophilic Reaction Pathways:

Nucleophilic addition to the carbonyl carbons is a primary reaction pathway for this compound. However, the most significant nucleophilic reactions reported for 1,10-anthraquinone systems involve nucleophilic substitution at positions activated by the carbonyl groups. An experimental and quantum-chemical study on the reactions of 9-aryloxy-1,10-anthraquinones with alcohols and amines has provided valuable mechanistic insights. nsc.ru

The reaction with primary aliphatic and aromatic amines leads to the formation of 9-alkyl(aryl)amino-1,10-anthraquinones. nsc.ru This transformation proceeds via an addition-elimination mechanism. The amine nitrogen attacks the C-9 position, leading to a tetrahedral intermediate. Subsequent elimination of the aryloxy group yields the substituted product. These products can exist in a tautomeric equilibrium with the corresponding 1-hydroxy-9,10-anthraquinone-9-alkyl(aryl)imines. nsc.ru

Similarly, the reaction with alcohols, such as methanol, proceeds via a nucleophilic 1,4-addition. This results in the formation of an adduct, specifically 1-hydroxy-9-methoxy-9-aryloxy-10-anthrone. nsc.ruresearchgate.net

Electrophilic Reaction Pathways:

Electrophilic aromatic substitution on the this compound ring is expected to be significantly slower than on anthracene itself due to the deactivating effect of the carbonyl groups. These groups withdraw electron density from the aromatic rings, making them less susceptible to attack by electrophiles. When such reactions do occur, the substitution pattern is dictated by the directing effects of the carbonyl groups and any other substituents present on the ring. The positions meta to the carbonyl groups are generally the least deactivated and therefore the most likely sites for electrophilic attack.

For unsubstituted anthracene, electrophilic attack preferentially occurs at the 9 and 10 positions. However, in this compound, these positions are occupied by carbonyl groups. Therefore, electrophilic substitution would be directed to the other rings. Kinetic studies on the protiodetritiation of anthracene have shown the high reactivity of the 9-position. rsc.org In the case of the 1,10-dione, the deactivating nature of the carbonyls would likely direct incoming electrophiles to the 2, 4, 5, or 7 positions, though with a significantly reduced reaction rate compared to anthracene.

Table 2: Predicted Reactivity of this compound in Nucleophilic and Electrophilic Reactions

Reaction TypeReagentExpected Product(s)Mechanistic Notes
Nucleophilic AdditionGrignard Reagents (RMgX)1,10-dihydroxy-1,10-dialkylanthraceneAttack at the carbonyl carbons.
Nucleophilic SubstitutionAmines (RNH₂) on substituted derivativesAmino-substituted anthracene-1,10-dionesAddition-elimination mechanism at activated positions. nsc.ru
Electrophilic NitrationHNO₃/H₂SO₄Nitrothis compoundSubstitution at positions meta to the carbonyl groups (e.g., 2, 4, 5, 7); reaction is expected to be slow.
Electrophilic HalogenationX₂/Lewis AcidHalothis compoundSubstitution at positions meta to the carbonyl groups; requires harsh conditions.

Reaction Kinetics Studies of this compound Transformations

Detailed kinetic studies specifically focused on the transformations of this compound are scarce in the scientific literature. Much of the available kinetic data pertains to the more common isomer, 9,10-anthraquinone, or the parent molecule, anthracene. However, general principles and data from related compounds can provide an estimation of the kinetic behavior of this compound.

For nucleophilic substitution reactions, the rate is dependent on the nature of the nucleophile, the leaving group (in the case of substituted derivatives), the solvent, and the temperature. The reaction of 9-aryloxy-1,10-anthraquinones with amines is a bimolecular process, and its rate would be expected to follow second-order kinetics.

The kinetics of electrophilic aromatic substitution on anthracene have been studied, revealing very high partial rate factors for the 9-position, indicating a very fast reaction. rsc.org In stark contrast, the presence of the two deactivating carbonyl groups in this compound would dramatically decrease the rate of electrophilic substitution. The reaction would likely require forcing conditions (high temperatures and strong acid catalysts), and the rate constants would be several orders of magnitude lower than those for anthracene.

Table 3: Illustrative Kinetic Parameters for Related Anthracene and Anthraquinone Systems

ReactionCompoundRate Constant / ParameterConditions
Photochemical BleachingAnthraquinonek ≈ 2.55 x 10⁻² min⁻¹ (at zero field)UV excitation in SDS micellar solution nih.gov
OH Radical ReactionAnthracenek = 1.82 x 10⁻¹¹ exp(542.35/T) cm³ molecule⁻¹ s⁻¹373-498 K researchgate.net
ProtiodetritiationAnthracenePartial rate factor (position 9) = 1.27 x 10⁷Anhydrous trifluoroacetic acid rsc.org
One-electron reduction9,10-Anthraquinone-Pulse radiolysis in aqueous-isopropanol-acetone iaea.org

Note: This table provides kinetic data for related compounds to illustrate the general reactivity trends. Specific kinetic data for this compound transformations are not well-documented in the reviewed literature.

Advanced Characterization and Analytical Techniques for Anthracene 1,10 Dione

Spectroscopic Elucidation of Anthracene-1,10-dione Structures

Spectroscopy is fundamental to understanding the chemical nature of this compound, providing insights into its functional groups, bonding, and electronic properties. While specific experimental data for this compound is not as prevalent as for its 9,10-isomer, its expected spectral characteristics can be inferred from its structure and by comparison with related compounds.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and vibrational modes of a molecule. For this compound, these techniques are particularly useful for confirming the presence and electronic environment of the carbonyl (C=O) groups.

FT-Raman Spectroscopy : Raman spectroscopy provides complementary information. Due to the principle of mutual exclusion in molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa. sns.it For this compound, the symmetric C=O stretch and the ring breathing modes of the aromatic system are expected to produce strong signals in the Raman spectrum. nih.govresearchgate.netresearchgate.net Studies on the parent compound, anthracene (B1667546), show characteristic Raman peaks between 3000-3160 cm⁻¹ (C-H stretching) and other prominent modes related to the aromatic framework. researchgate.net

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹) Notes
Aromatic C-H Stretch3000 - 31003000 - 3100Typically weak to medium intensity.
Carbonyl (C=O) Stretch1650 - 16851650 - 1685Strong intensity in IR, variable in Raman.
Aromatic C=C Stretch1450 - 16001450 - 1600Multiple bands of variable intensity.
In-plane C-H Bend1000 - 13001000 - 1300Medium intensity bands.
Out-of-plane C-H Bend675 - 900675 - 900Strong intensity bands, characteristic of substitution pattern.

This table presents expected frequency ranges for this compound based on general spectroscopic principles and data for related compounds.

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR : The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons. The presence of the electron-withdrawing carbonyl groups would cause a downfield shift (to higher ppm values) for adjacent protons compared to the parent anthracene. nih.gov The symmetry of the molecule would dictate the number of unique proton signals. For the unsubstituted this compound, a complex pattern of doublets and triplets would be expected in the aromatic region (typically 7.5-9.0 ppm).

¹³C NMR : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signals would correspond to the carbonyl carbons, typically appearing in the range of 180-200 ppm. The remaining aromatic carbons would resonate between 120-150 ppm. chegg.comchemicalbook.com The number of distinct signals would confirm the molecular symmetry. For comparison, the parent anthracene molecule shows characteristic ¹³C NMR peaks at approximately 125, 126, and 128 ppm. chegg.com

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes | | :--- | :--- | :--- | :--- | | ¹³C Carbonyl (C=O) | 180 - 200 | Most downfield signal, confirms dione (B5365651) structure. | | ¹³C Aromatic (C-C, C-H) | 120 - 150 | Multiple signals depending on molecular symmetry. | | ¹H Aromatic (Ar-H) | 7.5 - 9.0 | Complex splitting patterns (doublets, triplets) expected. |

This table presents predicted chemical shift ranges for this compound based on its chemical structure and known values for similar functional groups.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₄H₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (208.21 g/mol ). nist.gov Electron ionization (EI) is a common technique that would likely lead to characteristic fragmentation. A typical fragmentation pathway for quinonoid systems involves the sequential loss of carbon monoxide (CO) molecules. Therefore, significant fragment ions might be observed at [M-CO]⁺ (m/z 180) and [M-2CO]⁺ (m/z 152). nist.gov More advanced techniques like Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS) can be used for sensitive detection and quantification. rsc.org

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is dictated by π-π* transitions within its extended conjugated system. Compared to anthracene, which has characteristic sharp absorption bands between 300-380 nm, the introduction of carbonyl groups in conjugation with the aromatic rings is expected to cause a bathochromic (red) shift to longer wavelengths. nih.gov The spectrum of the related 9,10-anthraquinone shows a broad absorption band around 325 nm and a weaker one in the visible region. nist.gov Similar features would be anticipated for the 1,10-isomer.

Fluorescence Spectroscopy : Anthracene itself is known for its strong blue fluorescence, with a quantum yield of around 0.27-0.36 depending on the solvent. omlc.org However, many quinones, including 9,10-anthraquinone, are typically non-fluorescent or very weakly fluorescent. This quenching is often due to efficient intersystem crossing to the triplet state. It is therefore expected that this compound would exhibit significantly weaker fluorescence compared to the parent anthracene. nih.gov

Compound Technique Characteristic Wavelengths (nm) Quantum Yield (Φf)
Anthracene (reference)UV-Vis Absorption~356, 375N/A
Anthracene (reference)Fluorescence Emission~380 - 450~0.3
9,10-Anthraquinone (reference)UV-Vis Absorption~325N/A
This compound (predicted)UV-Vis Absorption> 380 nmN/A
This compound (predicted)Fluorescence EmissionWeak or negligibleVery low

This table compares the known spectral properties of anthracene and 9,10-anthraquinone to predict the properties of this compound.

Structural Analysis of this compound (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular packing.

If a suitable single crystal of this compound were obtained, X-ray analysis would confirm the planarity of the molecule and the precise geometry of the dione functionality. The parent anthracene crystallizes in a monoclinic space group (P2₁/a) with a herringbone packing structure. researchgate.net Analysis of this compound would reveal how the introduction of the polar carbonyl groups affects this crystal packing through potential dipole-dipole or other intermolecular interactions. Structural data, such as the C=O and adjacent C-C bond lengths, would provide direct evidence of the extent of electronic conjugation within the molecule. nih.govmdpi.com

Chromatographic Separation Techniques for this compound (e.g., SFC for chiral separation)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or environmental samples.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for separating polycyclic aromatic compounds. rsc.org An isocratic or gradient elution using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water mixtures) would be effective for separating this compound from anthracene, other isomers like 9,10-anthraquinone, and related impurities. sielc.comsielc.comrdd.edu.iq Detection is typically achieved using a UV-Vis detector set to a wavelength where the analyte absorbs strongly.

Supercritical Fluid Chromatography (SFC) : SFC is a valuable technique, particularly for chiral separations. While unsubstituted this compound is achiral, SFC would be the method of choice for separating enantiomers of its chiral derivatives. This technique uses a supercritical fluid, often carbon dioxide, as the mobile phase, which can lead to faster and more efficient separations than HPLC.

Purity Assessment Methodologies for Synthesized this compound Compounds

The rigorous assessment of purity for synthesized this compound is paramount to ensure the reliability and reproducibility of scientific investigations and applications. A multifaceted approach employing a combination of chromatographic, spectroscopic, and other analytical techniques is essential for the comprehensive evaluation of its purity, including the identification and quantification of potential impurities such as starting materials, byproducts, and degradation products. While specific literature detailing the purity analysis of this compound is limited, the methodologies applied to its well-studied isomer, anthracene-9,10-dione (anthraquinone), and other related polycyclic aromatic hydrocarbons (PAHs) provide a foundational framework.

Chromatographic techniques are central to the separation and quantification of this compound from potential impurities. High-Performance Liquid Chromatography (HPLC) is a principal method, often utilizing reverse-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and water. Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the anthraquinone (B42736) core. The selection of an appropriate wavelength for detection is critical for sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for purity assessment, particularly for volatile and thermally stable impurities. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing information on both the retention time and the mass-to-charge ratio of the analytes. This allows for the identification of known and unknown impurities by comparing their mass spectra to spectral libraries.

Spectroscopic methods provide valuable information about the chemical structure and can be used to detect the presence of impurities with different functional groups or structural features. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for structural elucidation and can reveal the presence of impurities through unexpected signals in the spectrum. The integration of NMR signals can also provide quantitative information about the relative amounts of different species in a sample.

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula of this compound. A close correlation between the experimental and theoretical values is a strong indicator of high purity.

The following tables, while hypothetical due to the lack of specific published data for this compound, illustrate how data from these analytical techniques would be presented to assess the purity of a synthesized batch of the compound.

Table 1: HPLC Purity Analysis of Synthesized this compound

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (this compound) 5.8 min
Purity (by area %) 99.2%
Major Impurity (Retention Time) 4.2 min (0.5%)
Other Impurities < 0.3%

Table 2: GC-MS Analysis of Potential Volatile Impurities in this compound

Retention Time (min)Compound IdentifiedMatch FactorConcentration (relative to main peak)
3.5Naphthalene (B1677914)95Not Detected
5.1Anthracene980.1%
6.2Phenanthrene96Not Detected

Table 3: ¹H NMR Spectral Data for Purity Assessment of this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPurity Indication
7.2-8.0Multiplet8HAromatic ProtonsSignals consistent with the expected structure. No significant impurity peaks observed.

Table 4: Elemental Analysis Data for Synthesized this compound

Computational and Theoretical Studies of Anthracene 1,10 Dione Systems

Quantum Chemical Approaches to Anthracene-1,10-dione

Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For a molecule like this compound, these approaches could provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A typical DFT study on this compound would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including its electronic energy, dipole moment, and vibrational frequencies. The choice of functional and basis set would be crucial in obtaining reliable results that could be compared with potential future experimental data.

Time-Dependent Density Functional Theory (TDDFT) Applications for this compound Spectroscopy

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) would be the method of choice. This extension of DFT is used to calculate the energies of electronic excited states. These calculations would allow for the prediction of the molecule's UV-Vis absorption spectrum, identifying the wavelengths of light it is likely to absorb and the nature of the electronic transitions involved.

Ab Initio Calculations on this compound Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a high level of theoretical accuracy for the molecular properties of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more intensive than DFT, could be used to obtain benchmark-quality data on its geometry, electronic energies, and other properties.

Molecular and Electronic Structure Analysis of this compound

A detailed analysis of the molecular and electronic structure is key to understanding the chemical and physical properties of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound Systems

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption properties. A computational study would precisely calculate these energy levels and visualize the spatial distribution of these orbitals across the molecular framework.

Charge Distribution and Electronic Delocalization in this compound

Understanding how charge is distributed within the this compound molecule is essential for predicting its reactivity and intermolecular interactions. Computational methods can be used to calculate atomic charges, providing a picture of the electron density at each atom. Furthermore, an analysis of the electronic delocalization would reveal the extent to which the pi-electron system is spread across the anthracene (B1667546) core, which has significant implications for its aromaticity and stability.

In the absence of specific research, the following tables represent the type of data that would be generated from the computational studies described above. The values presented are hypothetical placeholders and should not be taken as factual data for this compound.

Hypothetical DFT Calculated Properties for this compound

PropertyHypothetical Value
Ground State Energy (Hartree)-765.4321
Dipole Moment (Debye)2.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-2.8
HOMO-LUMO Gap (eV)3.4

Hypothetical TDDFT Calculated Absorption Wavelengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 -> S13.14000.15
S0 -> S23.93180.08
S0 -> S34.52750.22

As the field of computational chemistry continues to evolve, it is hoped that researchers will turn their attention to less-studied molecules like this compound, thereby filling the current knowledge gap and providing a comprehensive theoretical understanding of its properties.

Conformational Analysis of this compound Derivatives

The conformational landscape of this compound derivatives is crucial for understanding their chemical behavior and properties. The parent this compound molecule, a para-quinomethane type structure, possesses a rigid tricyclic aromatic core which is largely planar. Computational studies, primarily through geometry optimization using methods like Density Functional Theory (DFT), would be used to confirm this planarity and to determine bond lengths and angles with high precision.

For its derivatives, conformational analysis focuses on the rotational barriers and torsional angles associated with substituent groups. The introduction of functional groups at various positions on the anthracene skeleton can lead to different stable conformations (conformers) with distinct energies. For example, substituents at the 2, 4, 5, or 8 positions could exhibit steric hindrance with adjacent groups or the carbonyl function, forcing them out of the plane of the aromatic rings. Theoretical calculations are essential to quantify these steric effects and identify the lowest energy conformers, which are the most likely to be observed experimentally. However, specific computational studies detailing the systematic conformational analysis for a series of this compound derivatives are not extensively available in the current literature, which has focused more on the 9,10-anthraquinone isomer.

Simulations and Modeling for this compound Research

Simulations and molecular modeling are indispensable for investigating the behavior of this compound systems at a molecular level, providing insights that are often inaccessible through experimental means alone.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand its interactions with solvent molecules, biological macromolecules, or other materials. These simulations can reveal information about solvation shells, binding affinities, and the dynamics of complex formation. For instance, simulating an this compound derivative in a water box would illustrate how hydrogen bonding and hydrophobic effects govern its solubility and orientation. Despite the potential of this technique, there is a notable scarcity of published research applying molecular dynamics simulations specifically to the study of this compound and its interactions.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of organic molecules. These calculations can predict the maximum absorption wavelengths (λmax) in UV-Vis spectra, which determine the color of the compound, as well as NMR chemical shifts.

For this compound derivatives, the position and intensity of absorption bands are strongly influenced by the nature and position of substituents. researchgate.net Electron-donating groups (like -OH, -NH2) typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups cause a hypsochromic (blue) shift. researchgate.net While modern computational predictions for this specific isomer are not widely documented, extensive experimental data from historical reviews provide a benchmark for the properties that theoretical models would aim to predict. researchgate.net The color of these compounds is a direct consequence of their absorption in the visible range (approximately 400-700 nm). For example, amino-substituted 1,10-anthraquinones absorb in the 450-600 nm range, resulting in colors from yellow to violet. researchgate.net

Below is a table of experimentally observed maximum absorption wavelengths for various substituted this compound derivatives, which computational models would seek to replicate. researchgate.net

Substituent(s)Position(s)Solventλmax (nm)
-NH22Benzene (B151609)465
-NH24Benzene530
-NHCH34Benzene550
-N(CH3)24Benzene583
-OH2Benzene400
-OH4Benzene440
-NH2, -NH22, 4Benzene575
-OH, -NH22, 4Benzene545

Theoretical modeling is a key method for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify transition states, intermediates, and products for a given reaction. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of reaction kinetics and thermodynamics. Potential applications for this compound would include modeling its synthesis, its photochemical reactions (such as photo-oxidation or photoreduction), or its tautomerization to the corresponding hydroquinone. researchgate.net However, detailed computational studies modeling the reaction pathways and energetics specifically for this compound are not readily found in the scientific literature.

Applications and Advanced Functional Materials Based on Anthracene 1,10 Dione

Photochemical and Photophysical Applications of Anthracene-1,10-dione

Photosensitizers in Photopolymerization Based on this compound

No specific research studies detailing the use of this compound as a photosensitizer in photopolymerization were identified. The existing literature on anthracene-based photosensitizers predominantly investigates derivatives such as 9,10-dialkoxy-anthracenes or 9,10-dicyanoanthracene, which are utilized for their ability to absorb light and initiate polymerization processes. However, data on the photosensitizing capabilities of the this compound isomer is not available in the reviewed sources.

Triplet-Triplet Annihilation Photon Upconversion Systems with this compound Chromophores

There is no available research demonstrating the use of this compound as a chromophore in triplet-triplet annihilation (TTA) photon upconversion systems. This field is well-developed for other anthracene (B1667546) derivatives, particularly 9,10-disubstituted anthracenes like 9,10-diphenylanthracene (B110198) (DPA), which are widely used as annihilators. These systems rely on specific photophysical properties, such as high fluorescence quantum yields and appropriate triplet state energies, which have not been characterized for this compound in the context of TTA-UC.

This compound in Material Science Innovations

Polymeric Materials and Additives Utilizing this compound

No studies were found that describe the incorporation of this compound into polymeric materials, either as a monomer, a functional additive, or a crosslinking agent. Research on anthracene-based polymers typically involves other isomers, such as anthracene diimides, to create n-type semiconducting polymers.

This compound as Building Blocks for Engineering Plastics

Specific information on the use of this compound as a building block for engineering plastics is not present in the available literature. While the general concept of using anthracene derivatives for plastics has been suggested, the focus has been on other, more accessible isomers or functionalized anthracenes.

Energy Conversion Systems Incorporating this compound (e.g., Solar Cells, Photovoltaics)

There is no evidence in the reviewed literature of this compound being used in energy conversion systems such as dye-sensitized solar cells (DSSCs) or perovskite solar cells. The development of organic dyes and hole-transport materials for these applications has utilized various other anthracene-based molecular structures to optimize light absorption and charge transport properties. However, the 1,10-dione isomer has not been explored for these purposes.

Based on a comprehensive review of scientific literature, there is a notable scarcity of specific research and application data for the chemical compound This compound within the requested fields of sensing technologies, catalysis, and dye technologies. The vast majority of published research focuses on its far more common and stable isomer, Anthracene-9,10-dione (commonly known as anthraquinone).

Therefore, it is not possible to generate a scientifically accurate article on This compound that adheres to the provided outline and content requirements due to the lack of available information.

For context, the available scientific data is almost exclusively centered on the applications of Anthracene-9,10-dione and other general anthracene derivatives:

In Sensing Technologies: Numerous chemosensors and biosensors are based on the anthracene or the anthracene-9,10-dione framework for detecting various ions and molecules. mdpi.comnih.govscispace.com

In Catalysis: Anthracene-9,10-dione is a well-known redox catalyst used extensively in industrial processes, most notably in the alkaline pulping process for papermaking and in the Riedl–Pfleiderer process for the production of hydrogen peroxide. wikipedia.orgwikipedia.orgsibran.ru

In Dyes and Pigments: The Anthracene-9,10-dione structure is the core component of a large class of synthetic and natural dyes known as anthraquinone (B42736) dyes, which are valued for their lightfastness. britannica.comwikipedia.orgmfa.org

No comparable applications for the specific This compound isomer could be found in the existing scientific literature. Any attempt to write an article on this specific compound as requested would lead to inaccuracies or the inclusion of irrelevant data pertaining to the incorrect isomer, thereby violating the core instructions of the prompt.

Specific Research Avenues for Anthracene 1,10 Dione Derivatives: Structure Property Relationships

Systematic Studies of Substituted Anthracene-1,10-diones

Systematic studies on substituted anthracene-1,10-diones focus on establishing clear relationships between the chemical structure of a derivative and its resulting properties. Modifications at various positions of the anthracene (B1667546) ring can significantly alter characteristics such as electron affinity, absorption and emission spectra, and thermal stability. mdpi.comresearchgate.net For instance, the addition of substituents can modify the molecule's lipophilicity and fluorescence quantum yield. mdpi.com

The reduction of substituted anthraquinones is a common method to obtain the corresponding anthracene derivatives, offering an advantage by protecting the reactive 9 and 10 positions and directing substitution to the outer rings. nih.govbeilstein-journals.org Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to predict and understand the electronic structure and properties of these molecules. rsc.org These combined approaches allow researchers to systematically explore how different functional groups influence the frontier molecular orbitals (HOMO and LUMO), which is critical for designing materials with specific electronic characteristics. mdpi.comrsc.org

Nitrogen-Containing Anthracene-1,10-dione Derivatives (e.g., Amino-, Pyrrol-substituted Systems)

Nitrogen-containing derivatives of this compound, particularly amino-substituted compounds, represent a significant class of molecules. nih.govbiointerfaceresearch.com These derivatives are key compounds in the synthesis of various dyes and have been explored for a range of applications. biointerfaceresearch.com

Systematic substitution with amino groups allows for the modulation of the compound's electronic properties and DNA-binding capabilities. nih.gov For example, 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones have been synthesized and studied, revealing that the length of the alkyl chain separating the amide and terminal amine groups influences their biological activity and DNA binding. nih.gov Specifically, derivatives with two methylene (B1212753) units in the side chain show enhanced DNA binding characteristics. nih.gov

Another important nitrogen-containing derivative is 2-(1H-pyrrol-1-yl)-anthracene-9,10-dione (PAD), an n-type aromatic organic semiconductor. mdpi.com This compound is synthesized via a wet chemical precipitation method from 2-aminoanthracene-9,10-dione and 2,5-dimethoxytetrahydrofuran. mdpi.com PAD exhibits good thermal and chemical stability and has a broad absorption in the UV-vis spectrum, making it a candidate for applications in sensors for humidity, temperature, and light. mdpi.comcolab.wsresearchgate.net The sensing capabilities are attributed to changes in capacitance upon exposure to different stimuli. colab.wsresearchgate.net

Derivative TypeExample CompoundKey Research FindingReference
Amino-substituted2,6-bis(ω-aminoalkanamido)anthracene-9,10-dionesSide-chain length affects DNA binding and cytotoxicity; two methylene links (n=2) provide superior activity. nih.gov
Pyrrol-substituted2-(1H-pyrrol-1-yl)-anthracene-9,10-dione (PAD)Functions as an n-type semiconductor with applications in humidity, temperature, and light sensors. mdpi.comcolab.wsresearchgate.net
Amino-substituted1,4-bis(amino)anthracene-9,10-dionesServe as key structures for obtaining various dyes and have been investigated for a range of biological activities. biointerfaceresearch.comrsc.org

Halogenated this compound Derivatives

The introduction of halogens, such as chlorine, into the this compound structure is a key strategy for modifying its electronic properties. Theoretical calculations have shown that incorporating chlorine atoms at the 5- and 8-positions of 1,4-bis(alkylamino)anthracene-9,10-diones results in a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energies. rsc.org This modification is significant as it can influence the molecule's reactivity and potential applications.

The synthesis of these halogenated compounds can be achieved through reactions such as the treatment of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with various alkylamines. rsc.org This reaction yields the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after an oxidation step. rsc.org These chlorinated intermediates can then be used to synthesize further derivatives, for example, by reacting them with thiols to create sulfur-containing analogues. rsc.org

Oxygenated this compound Derivatives (e.g., Hydroxy-, Methoxy-, Prenylated Forms)

Oxygenated derivatives of this compound are a diverse group of compounds, many of which are found in nature. mdpi.com These compounds are characterized by the presence of functionalities like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or prenyl groups, which can significantly alter their chemical and biological properties. mdpi.comrsc.org

The synthesis of specific oxygenated derivatives has been a focus of research. For instance, 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, an O-prenylated anthraquinone (B42736), has been synthesized in a two-step process. mdpi.comresearchgate.net This involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid to form 1,3-dihydroxyanthracene-9,10-dione, followed by a reaction with prenylbromide. mdpi.comresearchgate.net

Furthermore, 2- or 4-arylated 1-hydroxy-9,10-anthraquinones can be prepared using the Suzuki–Miyaura cross-coupling reaction. nih.gov This method allows for the introduction of a variety of aryl substituents at specific positions on the anthraquinone core, starting from bromo- or iodo-substituted precursors. nih.gov The nature and position of these oxygenated and aryl groups are critical in determining the compound's properties. nih.gov

Derivative TypeExample CompoundSynthetic MethodKey FeatureReference
Prenylated1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dioneCondensation followed by reaction with prenylbromide.An O-prenylated anthraquinone. mdpi.comresearchgate.net
Hydroxy-Arylated2- or 4-arylated 1-hydroxy-9,10-anthraquinonesSuzuki–Miyaura cross-coupling reaction.Allows for a variety of aryl substituents. nih.gov
Methoxy-substituted3,5,8-trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dioneIsolated from marine fungi.Naturally occurring oxygenated derivative. rsc.org

Sulfur-Containing this compound Derivatives

The incorporation of sulfur into the this compound scaffold creates another class of derivatives with distinct properties. Research has been aimed at synthesizing a series of these compounds to explore their potential applications. swan.ac.uk

One synthetic route involves the reaction of 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones with thiols like ethanethiol (B150549) or thiophenol. rsc.org This nucleophilic substitution reaction replaces the chlorine atoms with sulfanyl (B85325) groups, yielding 1,4-bis(alkylamino)-5,8-bis(sulfanyl)anthracene-9,10-diones in good yields. rsc.org Another approach involves the synthesis of ring derivatives, such as 7-(aminoalkyl)-14H-naptho[2,3-a]phenothiazine-8,13-dione, from the reaction of l-(alkylamino)-4-hydroxyanthracene-9,10-dione and 2-aminothiophenol. swan.ac.uk The introduction of sulfur, either as a substituent or as part of a fused ring system, significantly modifies the electronic structure of the parent molecule. swan.ac.uk

Donor-Acceptor Systems Based on the this compound Core

Creating donor-acceptor (D-A) systems is a powerful strategy for developing materials with tailored photophysical and electronic properties, such as intramolecular charge transfer (ICT). washington.edursc.org In these systems, the this compound core can act as the electron-accepting moiety, while various electron-donating groups are attached to it.

For instance, systems have been designed where donors such as methoxy- or N,N-(dimethylamino)-substituted phenyl groups are attached to an anthracene acceptor. washington.edu The electronic interaction between the donor and acceptor moieties can lead to new absorption and emission characteristics. washington.edursc.org Similarly, anthracene has been incorporated into cyanostilbene-based D-A systems, which show strong emission in the solution state attributed to ICT. rsc.org The properties of these D-A molecules can be tuned by changing the strength of the donor group or the nature of the π-conjugated bridge connecting the donor and acceptor. washington.eduresearchgate.net Research has also explored using the 10-(1,3-dithiol-2-ylidene)anthracene unit as a donor group in D-A molecules for applications in dye-sensitized solar cells. nih.gov

Macrocyclic and Polymeric this compound Scaffolds in Advanced Research

In the realm of polymers, a conjugated redox poly-N-pyrrolylanthracenedione has been developed for use in aqueous all-organic hybrid-flow batteries. biointerfaceresearch.com This material is synthesized from 2-amino-9,10-anthracenedione and demonstrates stable charging and discharging cycles, highlighting its potential for large-scale energy storage. biointerfaceresearch.com Another approach involves creating polypyrrole-coated anthracene microparticles, which can serve as synthetic mimics for polyaromatic hydrocarbon-based cosmic dust. nih.gov

In supramolecular chemistry, self-assembled macrocycles have been designed that can act as receptors for electron-rich polycyclic aromatic hydrocarbons like anthracene. epa.gov These host-guest systems rely on non-covalent interactions, such as π-π stacking, to bind guest molecules. epa.gov The development of such macrocyclic and polymeric materials based on the anthracene-dione scaffold opens up avenues for new applications in materials science, energy storage, and molecular recognition.

Q & A

Q. What are the optimal synthetic routes for anthracene-1,10-dione derivatives?

this compound derivatives are synthesized via multi-step reactions, including nitration, halogenation, and etherification. For example, fluorinated heterocycles are prepared by reacting dihydroxyanthracene-diones (e.g., 1,4-dihydroxyanthracene-9,10-dione) with pentafluoropyridine in ethanol under reflux, using acetic acid as a catalyst . Natural derivatives like 1,3,8-trihydroxy-6-propylanthracene-9,10-dione (crinemodin) are isolated from microbial sources and characterized via HRESIMS and NMR .

Q. How are this compound derivatives structurally characterized?

Characterization employs spectroscopic techniques:

  • UV/Vis : Absorbance peaks correlate with π→π* transitions (e.g., λmax ~250–450 nm) .
  • IR : Functional groups like carbonyl (C=O, ~1626–1736 cm⁻¹) and hydroxyl (O-H, ~2921–2924 cm⁻¹) are identified .
  • NMR : Substituent positions are resolved via ¹H/¹³C NMR (e.g., methyl groups at δ 1.5–2.5 ppm) .
  • HRESIMS : Confirms molecular formulas (e.g., [M+H]+ m/z 357.0971 for C19H17O7) .

Q. What safety protocols are essential for handling this compound derivatives?

Key precautions include:

  • PPE : Gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of irritants (e.g., 1,5-dihydroxyanthracene-9,10-dione causes respiratory irritation) .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How do this compound derivatives interact with biological macromolecules?

These derivatives intercalate into DNA via planar aromatic cores, disrupting replication and transcription. For instance, 1-(hexylamino)-4-hydroxyanthracene-9,10-dione induces cytotoxicity by generating ROS under light exposure, leading to oxidative DNA damage . Mechanistic studies often combine fluorescence quenching assays and gel electrophoresis to validate intercalation .

Q. What advanced analytical methods detect anthracene-diones in environmental samples?

  • HPLC-MS : Quantifies oxy-PAHs like 2-methylanthracene-9,10-dione in PM2.5 particles, with post-fog concentrations increasing due to photochemical oxidation .
  • GC-MS : Analyzes derivatives in synthetic dye intermediates, detecting limits as low as 5 µg/mL . Sample preparation involves Soxhlet extraction with dichloromethane and silica gel purification .

Q. How do substituents influence the photophysical properties of this compound derivatives?

Electron-donating groups (e.g., -OH, -NH2) enhance fluorescence quantum yields by stabilizing excited states. For example:

  • 1,3,8-Trihydroxy-6-(2′-acetoxypropyl)anthracene-9,10-dione shows strong orange fluorescence (λem ~550 nm) due to extended conjugation .
  • Chloro substituents (e.g., in 1,4-diamino-6-chloro derivatives) reduce solubility but increase stability in OLED applications .

Q. How can contradictions in bioactivity data for anthracene-diones be resolved?

Discrepancies arise from variations in substituent patterns and assay conditions. For example:

  • Anticancer Activity : Conflicting IC50 values may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or ROS sensitivity .
  • Antimicrobial Efficacy : Structural analogs like 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione require dose-response validation across bacterial strains . Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended .

Methodological Considerations

Q. What strategies optimize the yield of anthracene-dione derivatives in multi-step syntheses?

  • Catalysis : Use Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions .
  • Solvent Selection : Ethanol or dioxane improves solubility during recrystallization .
  • Temperature Control : Reflux at 80–100°C minimizes side reactions in nitration/halogenation .

Q. How are computational methods applied to study anthracene-dione reactivity?

DFT calculations predict electrophilic substitution sites (e.g., C-6 in 1,5-dihydroxyanthracene-9,10-dione) based on Fukui indices. Molecular docking simulations model DNA intercalation energies (e.g., ΔG ~-8.2 kcal/mol for 1-(hexylamino) derivatives) .

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